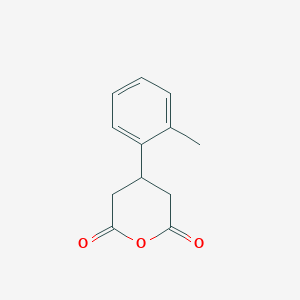

3-(2-Methylphenyl)glutaric anhydride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-(2-methylphenyl)oxane-2,6-dione |

InChI |

InChI=1S/C12H12O3/c1-8-4-2-3-5-10(8)9-6-11(13)15-12(14)7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

QLBISGTXZJYPQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)OC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylphenyl Glutaric Anhydride

Convergent and Linear Synthesis Strategies

The formation of the carbon skeleton for 3-(2-methylphenyl)glutaric acid, the precursor to the anhydride (B1165640), can be approached through multi-step reaction sequences. These strategies often build the molecule in a linear fashion, starting from simple precursors.

A powerful and versatile strategy for synthesizing substituted glutaric acids involves a tandem sequence of a Knoevenagel condensation followed by a Michael addition. nih.gov The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an acidic methylene (B1212753) group) to a carbonyl group, which is then followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org This intermediate can then undergo a Michael addition.

This tandem reaction sequence can be envisioned for the synthesis of the target molecule's precursor. The process would begin with the Knoevenagel condensation of an aldehyde with a compound containing an active methylene group. The resulting electron-deficient alkene is then susceptible to a nucleophilic attack via a Michael 1,4-addition by a second nucleophile, leading to the formation of the glutaric acid backbone after subsequent hydrolysis and decarboxylation steps. This one-pot conjugation chemistry allows for the creation of well-defined molecular architectures under mild conditions. nih.gov Organocatalytic methods can facilitate this cascade reaction, leading to the formation of complex structures in high yields. mdpi.com

A direct and logical approach to synthesizing 3-(2-methylphenyl)glutaric anhydride begins with 2-methylbenzaldehyde (B42018) as the key starting material to introduce the 2-methylphenyl substituent at the desired position.

One plausible pathway is a modification of the Knoevenagel condensation known as the Doebner modification. organic-chemistry.org In this approach, 2-methylbenzaldehyde would be reacted with malonic acid in the presence of a weak base like pyridine. This reaction typically results in an α,β-unsaturated carboxylic acid. A subsequent Michael addition reaction using a suitable carbon nucleophile, such as the enolate of a malonic ester, would form the glutaric acid derivative. The final steps would involve hydrolysis of the ester groups and decarboxylation to yield 3-(2-methylphenyl)glutaric acid.

Cyclization and Dehydration Protocols for Glutaric Anhydride Formation

The final and crucial step in the synthesis is the intramolecular cyclization of the 3-(2-methylphenyl)glutaric acid precursor to form the five-membered anhydride ring. This is an endothermic dehydration reaction that requires specific reagents or conditions to drive the equilibrium toward the product.

The conversion of a dicarboxylic acid to its corresponding cyclic anhydride is commonly achieved by heating it with a dehydrating agent. Acetic anhydride is a widely used and effective reagent for this transformation. orgsyn.orgprepchem.com The reaction involves heating the glutaric acid derivative in an excess of acetic anhydride, which serves as both the solvent and the dehydrating agent. orgsyn.org After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure, to yield the desired crude anhydride, which can then be purified. orgsyn.org

Other powerful dehydrating agents can also be employed, including thionyl chloride, phosphorus pentoxide (P₂O₅), and dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net In some cases, simple thermal dehydration at high temperatures can be effective, where the water generated is removed from the reaction mixture to drive the formation of the anhydride. google.com This method is often employed in solvent-free conditions, which aligns with green chemistry principles. google.com

| Dehydrating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Acetic Anhydride | Heating under reflux (e.g., 100°C) | Effective, readily available, acts as solvent | orgsyn.org, prepchem.com |

| Thermal Dehydration | High temperature (e.g., 150-280°C) | Solvent-free, simple | google.com |

| Thionyl Chloride (SOCl₂) | Often used with a base, room temperature or gentle heating | Highly reactive, forms gaseous byproducts | researchgate.net |

| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | Very powerful dehydrating agent | researchgate.net |

The synthetic methodologies for structurally similar compounds provide valuable insight into the preparation of this compound. For instance, the synthesis of α-phenylglutaric anhydride has been well-documented. orgsyn.orglookchem.com One route involves the hydrolysis and decarboxylation of α-phenyl-α-carbethoxyglutaronitrile, followed by treatment of the resulting α-phenylglutaric acid with acetic anhydride to yield the anhydride. orgsyn.org

Similarly, β-methylglutaric anhydride can be prepared via a Michael addition of diethyl malonate to methyl crotonate. orgsyn.org The resulting triester is then hydrolyzed, decarboxylated, and subsequently cyclized with acetic anhydride to form the target molecule. orgsyn.org These established procedures for related structures underscore the reliability of the condensation/addition and cyclization/dehydration sequence for producing substituted glutaric anhydrides.

Green Chemistry Approaches in Glutaric Anhydride Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. Green chemistry principles can be applied to the synthesis of glutaric anhydrides to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One green approach is the use of solvent-free reaction conditions for the dehydration step. Heating the substituted glutaric acid, either with or without a catalyst, until it melts and dehydrates can produce the anhydride with water as the only byproduct. google.com This method eliminates the need for organic solvents, simplifying workup and reducing environmental impact. google.com

Reactivity and Transformational Chemistry of 3 2 Methylphenyl Glutaric Anhydride

Nucleophilic Acyl Substitution Reactions and Acylation Chemistry

As a cyclic carboxylic acid anhydride (B1165640), 3-(2-methylphenyl)glutaric anhydride readily undergoes nucleophilic acyl substitution reactions. This class of reactions proceeds via a nucleophilic addition-elimination mechanism. A nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as a leaving group. chemguide.co.uklibretexts.orglibretexts.org

This reactivity makes the anhydride an effective acylating agent. In reactions with primary and secondary amines, for instance, the nitrogen nucleophile attacks a carbonyl group. This process ultimately leads to the formation of N-substituted amides. chemguide.co.uklibretexts.org Typically, the reaction with an amine initially produces a glutaramic acid derivative (an amide-acid), which can then be cyclized under dehydrating conditions to form a cyclic imide. researchgate.net Two equivalents of the amine are generally required, as the carboxylic acid formed in the initial step will react with a second molecule of the basic amine to form a salt. chemguide.co.uklibretexts.org

The general mechanism for the acylation of a primary amine (R-NH₂) with this compound is outlined below:

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, breaking the C=O π bond. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed, which contains both a negatively charged oxygen and a positively charged nitrogen. |

| 3. Ring Opening | The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the anhydride ring. This results in the formation of a 3-(2-methylphenyl)glutaramic acid derivative. |

| 4. Acid-Base Reaction | The carboxylic acid group of the glutaramic acid derivative reacts with a second equivalent of the amine to form an ammonium (B1175870) carboxylate salt. |

This acylation chemistry is fundamental to the derivatization strategies discussed in subsequent sections, serving as the initial step in the formation of various amides and imides.

Annulation Reactions and Heterocycle Formation

Annulation reactions involving this compound are powerful methods for constructing nitrogen-containing heterocyclic rings, such as piperidones (lactams) and cyclic imides. These transformations leverage the anhydride's ability to react with bifunctional reagents like imines and amines.

The Castagnoli-Cushman reaction (CCR) is a cyclocondensation between a cyclic anhydride and an imine to produce a lactam. mdpi.comresearchgate.net For 3-substituted glutaric anhydrides, including the 3-(2-methylphenyl) variant, this reaction provides a diastereoselective pathway to polysubstituted δ-lactams (piperidin-2-ones). researchgate.netconsensus.app

The reaction can be performed using pre-formed imines or in a three-component fashion where the imine is generated in situ from an amine and an aldehyde. researchgate.net A common procedure involves reacting the corresponding 3-aryl glutaric acid with an imine in the presence of a dehydrating agent like acetic anhydride. The acetic anhydride serves to convert the diacid into the reactive 3-aryl glutaric anhydride in situ, which then undergoes the cycloaddition with the imine. researchgate.netconsensus.app

The generally accepted mechanism involves the enolization of the anhydride, which then participates in a Mannich-type reaction with the protonated imine (iminium ion). This is followed by a rapid intramolecular aminolysis (ring-closure) to yield the final lactam product, which is a substituted 6-oxo-piperidine-3-carboxylic acid. cwu.edu The presence of the aryl substituent at the 3-position can facilitate the initial enolization step, allowing the reaction to proceed under milder conditions than with unsubstituted glutaric anhydride. nih.gov

A representative reaction is shown below:

The reaction of this compound with primary amines, particularly aromatic amines (anilines), is a key method for synthesizing N-aryl cyclic imides (glutarimides) and lactams.

N-Aryl Glutarimides: The synthesis of N-phenyl glutarimides from glutaric anhydride and substituted anilines typically proceeds in two steps. First, the amine reacts with the anhydride in a solvent like benzene (B151609) to form an intermediate 4-(N-phenylcarbamoyl)butanoic acid derivative. This intermediate is then cyclized by heating with a dehydrating agent such as acetyl chloride to furnish the final N-phenyl glutarimide (B196013). researchgate.net

Lactam Derivatives (Piperidones): As detailed in the Castagnoli-Cushman reaction (Section 3.2.1), the reaction with imines yields highly functionalized piperidin-2-one derivatives. researchgate.netconsensus.app A study on the reaction of various 3-aryl glutaric acids with imines (formed from aromatic aldehydes and anilines) in the presence of acetic anhydride produced a series of 6-oxo-2,4-diarylpiperidine-3-carboxylic acids. researchgate.net For example, the reaction involving 3-(p-tolyl)glutaric acid, 4-chlorobenzaldehyde, and 4-methoxyaniline resulted in the corresponding piperidone derivative with high diastereoselectivity. researchgate.net This demonstrates a reliable route to complex lactam scaffolds starting from 3-aryl substituted glutaric acid precursors.

| Reactants | Product Type | Key Features |

| 3-(Aryl)glutaric Acid + Amine + Dehydrating Agent | N-Aryl Glutarimide | Two-step process involving formation of an amide-acid intermediate followed by cyclization. researchgate.net |

| 3-(Aryl)glutaric Acid + Amine + Aldehyde + Dehydrating Agent | 6-Oxo-piperidine-3-carboxylic Acid (Lactam) | Three-component Castagnoli-Cushman reaction. researchgate.netconsensus.app |

The stereochemical outcome of annulation reactions with this compound is a critical aspect of its chemistry. The substituent at the C3 position of the glutaric anhydride ring directs the stereochemistry of the newly formed stereocenters in the product.

In the Castagnoli-Cushman reaction of 3-aryl glutaric acids with imines, the formation of δ-lactams with three new stereocenters occurs with high diastereoselectivity. researchgate.netconsensus.app X-ray crystallography studies of the products have established the relative configuration. The reaction typically yields a major diastereomer, indicating a strong facial preference during the key C-C bond-forming step between the anhydride enolate and the iminium ion. researchgate.net

The reaction of 3-methylglutaric anhydride with 1,3-azadienes, a related annulation process, also proceeds with high stereochemical control at the C4 stereocenter of the resulting piperidin-2-one. cwu.edu This selectivity is attributed to a proposed Mannich-type addition of the anhydride enol to the azadiene, followed by intramolecular aminolysis. cwu.edu The substituent on the anhydride ring plays a crucial role in controlling the approach of the reacting partners, leading to the preferential formation of one diastereomer.

The regioselectivity of the initial nucleophilic attack on the unsymmetrical this compound is also a key consideration. Attack can occur at either the C2 or C6 carbonyl group. Steric hindrance from the bulky 2-methylphenyl group at C3 would likely favor nucleophilic attack at the more accessible C6 carbonyl carbon. This initial regioselective attack would then dictate the final structure of the resulting amide or imide derivatives.

Derivatization and Functionalization Strategies

The reactivity of this compound allows for its conversion into a variety of derivatives, most notably amides and carboxylic acids, through simple ring-opening reactions.

Carboxylic Acid Derivatives: The most straightforward derivatization is the hydrolysis of the anhydride ring. Reaction with water cleaves the anhydride to yield the parent dicarboxylic acid, 3-(2-methylphenyl)glutaric acid. orgsyn.org More synthetically useful carboxylic acid derivatives are formed as products of other reactions. For instance, the Castagnoli-Cushman reaction product is itself a carboxylic acid (a 6-oxo-piperidine-3-carboxylic acid), which retains a handle for further functionalization. researchgate.netconsensus.app

Amide Derivatives: The reaction of this compound with ammonia (B1221849) or primary/secondary amines provides access to mono-amide derivatives, known as glutaramic acids. chemguide.co.uklibretexts.orgresearchgate.net This reaction involves the nucleophilic opening of the anhydride ring. For example, reacting glutaric anhydride with a substituted aniline (B41778) first yields a 4-(N-phenylcarbamoyl)butanoic acid. researchgate.net A patent describes the asymmetric hydrolysis of 3-substituted glutarimides using microorganisms to produce optically active 3-substituted glutaric acid monoamides, highlighting the importance of these structures as chiral building blocks. google.com These amide-acid compounds can be valuable intermediates for further synthesis or can be the final target molecules themselves.

The table below summarizes the products from the ring-opening of this compound with common nucleophiles.

| Nucleophile | Product Class | Specific Product Example |

| Water (H₂O) | Dicarboxylic Acid | 3-(2-Methylphenyl)glutaric acid |

| Ammonia (NH₃) | Amide-Acid (Glutaramic acid) | 4-Carbamoyl-3-(2-methylphenyl)butanoic acid |

| Primary Amine (R-NH₂) | N-Substituted Amide-Acid | 4-(Alkyl/Arylcarbamoyl)-3-(2-methylphenyl)butanoic acid |

Introduction of Other Chemical Moieties

The introduction of new chemical functionalities to this compound primarily involves the nucleophilic opening of the anhydride ring. While specific literature detailing a broad range of such reactions for this particular substituted glutaric anhydride is not extensively available, the general reactivity of cyclic anhydrides provides a strong indication of its expected chemical behavior. Nucleophilic acyl substitution at one of the carbonyl carbons leads to the formation of a glutaric acid derivative, where one carboxylic acid group is functionalized and the other is liberated.

Common nucleophiles that are expected to react readily with this compound include:

Alcohols: In the presence of a non-nucleophilic base or under thermal conditions, alcohols will attack the anhydride to form the corresponding monoester. This alcoholysis is a fundamental transformation for introducing ester moieties.

Amines: Primary and secondary amines are potent nucleophiles that will react to form the corresponding monoamide. This amidation reaction is a key step in the synthesis of various nitrogen-containing compounds.

Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to one of the carbonyl groups. Subsequent workup would lead to the formation of a keto-acid, where the newly introduced R group is attached to a ketone functionality.

The regioselectivity of the nucleophilic attack can be influenced by steric hindrance from the 2-methylphenyl group, potentially favoring attack at the more accessible carbonyl carbon. However, without specific experimental data, this remains a theoretical consideration.

Desymmetrization Processes Utilizing Glutaric Anhydrides

The desymmetrization of prochiral 3-substituted glutaric anhydrides, such as this compound, is a powerful strategy for the synthesis of enantiomerically enriched compounds. This process involves the selective reaction of one of the two enantiotopic carbonyl groups with a chiral reagent or in the presence of a chiral catalyst, leading to the formation of a chiral, non-racemic product.

One of the most effective methods for the desymmetrization of 3-arylglutaric anhydrides is through enzyme-catalyzed alcoholysis. Lipases, in particular, have demonstrated considerable success in this area. For instance, studies on various 3-arylglutaric anhydrides have shown that lipases can catalyze their reaction with alcohols to produce optically active monoesters with high enantioselectivity. The stereochemical outcome of these reactions can be influenced by the nature of the substituent on the aromatic ring, the choice of enzyme, the alcohol used as the nucleophile, and the reaction solvent.

The following table summarizes the results of a lipase-catalyzed desymmetrization of various 3-arylglutaric anhydrides, which serves as a model for the expected behavior of this compound.

| Aryl Substituent | Enzyme | Alcohol | Solvent | Enantiomeric Excess (ee) |

| Phenyl | Novozym 435 | Methanol | MTBE | 85% |

| 4-Chlorophenyl | Amano PS | Ethanol | Toluene | 92% |

| 4-Methoxyphenyl | Novozym 435 | n-Butanol | Dioxane | 88% |

| 3,4-Dichlorophenyl | Amano PS | Methanol | MTBE | 95% |

This table is illustrative and based on data for related 3-arylglutaric anhydrides.

Another powerful approach for the desymmetrization of meso-glutaric anhydrides involves the use of chiral metal catalysts. For example, a homodinuclear Ni(II)-Schiff base complex has been shown to be an effective catalyst for the enantioselective alcoholysis of meso-glutaric anhydrides. This catalytic system can produce chiral hemiesters in high yields and with excellent enantioselectivities. The use of either enantiomer of the catalyst allows for access to both enantiomers of the product.

Below is a table summarizing the results of a Ni(II)-catalyzed desymmetrization of a generic meso-glutaric anhydride, which is applicable to substrates like this compound.

| Catalyst | Nucleophile (Alcohol) | Yield | Enantiomeric Excess (ee) |

| (R,R)-Ni(II)-Schiff base | Methanol | 98% | 94% |

| (S,S)-Ni(II)-Schiff base | Methanol | 97% | 93% (opposite enantiomer) |

| (R,R)-Ni(II)-Schiff base | Ethanol | 95% | 91% |

| (S,S)-Ni(II)-Schiff base | Ethanol | 96% | 90% (opposite enantiomer) |

This table represents typical results for the desymmetrization of meso-glutaric anhydrides using this catalytic system.

These desymmetrization strategies highlight the synthetic utility of this compound as a precursor for the stereocontrolled synthesis of complex chiral molecules. The ability to selectively functionalize one of the two enantiotopic carbonyl groups opens up avenues for the creation of a wide range of valuable chemical intermediates.

Spectroscopic and Structural Elucidation of 3 2 Methylphenyl Glutaric Anhydride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 3-(2-Methylphenyl)glutaric anhydride (B1165640). Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

For 3-(2-Methylphenyl)glutaric anhydride, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would likely display complex multiplets between 7.0 and 7.5 ppm for the four protons on the 2-methylphenyl ring. The methyl group attached to the ring would produce a singlet at approximately 2.1–2.4 ppm. The aliphatic protons on the glutaric anhydride ring would appear further upfield. The single proton at the C3 position (methine) would likely be a multiplet, while the four protons on the C2 and C4 positions (methylenes) would present as complex multiplets due to their diastereotopicity and coupling to the C3 proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include two distinct resonances for the carbonyl carbons of the anhydride group in the range of 165–180 ppm. oregonstate.edu The six carbons of the aromatic ring would appear between 125 and 140 ppm. Other expected signals include those for the aliphatic carbons of the glutaric anhydride ring and the methyl group carbon, which would be observed at the higher field end of the spectrum. oregonstate.eduorganicchemistrydata.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 – 7.5 | Multiplet (m) |

| Aliphatic CH (C3) | 3.0 – 3.5 | Multiplet (m) |

| Aliphatic CH₂ (C2, C4) | 2.5 – 3.0 | Multiplet (m) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 – 180 |

| Aromatic (C₆H₄) | 125 – 140 |

| Aliphatic CH (C3) | 35 – 45 |

| Aliphatic CH₂ (C2, C4) | 30 – 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic anhydride functional group. spectroscopyonline.com A key feature is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com For saturated cyclic anhydrides, these peaks typically appear around 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com In cyclic systems, the lower frequency band is generally the more intense of the two. spectroscopyonline.com

Other significant absorptions would include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic portions of the molecule (just below 3000 cm⁻¹). pressbooks.pub Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ region. pressbooks.pub A strong C-O stretching band from the anhydride group is also anticipated between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 – 3100 | Medium |

| Aliphatic C-H Stretch | 2850 – 2960 | Medium |

| C=O Asymmetric Stretch | ~1850 | Strong |

| C=O Symmetric Stretch | ~1780 | Very Strong |

| Aromatic C=C Stretch | 1450 – 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.

For this compound, the primary chromophore is the 2-methylphenyl group. The spectrum would be expected to show absorptions characteristic of a substituted benzene (B151609) ring, arising from π → π* electronic transitions. researchgate.net These typically result in a strong absorption band around 200-220 nm and a weaker, structured band between 250 and 280 nm. researchgate.net The carbonyl groups of the anhydride moiety also possess n → π* transitions, but these are typically much weaker and may be obscured by the more intense absorptions of the aromatic ring. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₂H₁₂O₃), the molecular weight is 204.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 204. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for cyclic anhydrides and aromatic compounds. whitman.edu Common fragmentation patterns include the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da). Cleavage of the anhydride ring and fragmentation of the tolyl substituent are also probable pathways, leading to a variety of fragment ions that can be used to confirm the proposed structure. libretexts.orgwhitman.edu

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the complete three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. wikipedia.org By analyzing the resulting diffraction pattern, a precise model of the electron density within the crystal can be generated, revealing the exact positions of each atom. wikipedia.org

An X-ray crystal structure of this compound would provide definitive information on its molecular geometry and conformation. It would yield precise measurements of all bond lengths, bond angles, and torsion angles. wikipedia.org

This analysis would reveal the conformation of the six-membered glutaric anhydride ring, which is expected to be non-planar, likely adopting a chair, boat, or twist-boat conformation to minimize steric strain. Furthermore, it would establish the relative stereochemistry of the 2-methylphenyl substituent, determining whether it occupies an axial or equatorial position on the anhydride ring. The crystallographic data would also define the rotational orientation (torsion angle) of the aromatic ring with respect to the glutaric anhydride moiety, providing a complete and detailed picture of the molecule's solid-state architecture.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive investigation into the intermolecular interactions and crystal packing of this compound and its derivatives is currently limited by the absence of publicly available crystallographic data. Extensive searches of prominent structural databases, including the Cambridge Structural Database (CSD), have not yielded the crystal structure for this specific compound or its closely related derivatives.

The elucidation of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a detailed analysis of its solid-state architecture. Such an analysis would typically involve the characterization of the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. This information is fundamental to identifying and quantifying the non-covalent interactions that govern the crystal packing, including:

Hydrogen Bonds: While conventional hydrogen bonds are not expected for the anhydride itself, derivatives incorporating hydroxyl or amino groups could exhibit these strong, directional interactions.

π-π Stacking: The presence of the aromatic 2-methylphenyl group suggests the possibility of π-π stacking interactions between adjacent molecules, which would significantly influence the packing arrangement.

C-H···O Interactions: Weak hydrogen bonds involving carbon as a donor and oxygen as an acceptor are common in organic crystal structures and would likely play a role in the packing of this compound.

Without experimental crystallographic data, a definitive and scientifically accurate description of these interactions, including the creation of detailed data tables of bond distances and angles, cannot be provided. Theoretical modeling and computational chemistry could offer predictions regarding the likely intermolecular interactions and packing motifs, but these would require experimental validation.

Further research involving the synthesis of suitable single crystals of this compound and subsequent X-ray crystallographic analysis is necessary to provide the foundational data for a thorough investigation of its intermolecular interactions and crystal packing.

Computational and Theoretical Investigations of 3 2 Methylphenyl Glutaric Anhydride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. inpressco.comnih.gov Geometry optimization seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 3-(2-Methylphenyl)glutaric anhydride (B1165640), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can predict key structural parameters. inpressco.comresearchgate.net The optimized geometry reveals the three-dimensional conformation, including the orientation of the 2-methylphenyl group relative to the glutaric anhydride ring.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. nih.gov This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the characteristic symmetric and asymmetric stretches of the C=O groups in the anhydride ring and the vibrations associated with the aromatic ring. nih.govresearchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbonyl) | ~1.78 Å (asymmetric), ~1.85 Å (symmetric) |

| C-O (ether) | ~1.40 Å | |

| Bond Angles (°) | O=C-O (anhydride) | ~121° |

| C-O-C (anhydride ring) | ~115° | |

| Vibrational Frequencies (cm-1) | C=O Asymmetric Stretch | ~1820 cm-1 |

| C=O Symmetric Stretch | ~1760 cm-1 | |

| C-O-C Stretch | ~1050 cm-1 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies of electronic excited states. mpg.deresearchgate.net This allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between molecular orbitals. nih.gov For this compound, TD-DFT can identify key transitions, such as the π → π* transitions associated with the aromatic 2-methylphenyl ring and the n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. researchgate.netaps.org The results include the excitation energy, wavelength (λmax), and oscillator strength (f), which indicates the intensity of the absorption.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Description |

|---|---|---|---|---|

| S0 → S1 | ~4.50 | ~275 | ~0.02 | n → π* (Carbonyl) |

| S0 → S2 | ~5.25 | ~236 | ~0.15 | π → π* (Aromatic Ring) |

| S0 → S3 | ~5.90 | ~210 | ~0.30 | π → π* (Aromatic Ring) |

Natural Bond Orbital (NBO) analysis is a method used to interpret the electronic structure of a molecule by translating the complex wave function into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wisc.edu NBO analysis for this compound can provide insights into charge distribution, hybridization, and intramolecular interactions. It quantifies the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which stabilizes the molecule. wisc.edu Key interactions often include hyperconjugation, such as the delocalization from a C-C or C-H bond into an adjacent empty π* orbital of a carbonyl group. The analysis also yields natural atomic charges, revealing the electrophilic nature of the carbonyl carbons.

| Parameter | Atom(s) | Predicted Value | Interpretation |

|---|---|---|---|

| Natural Atomic Charge (e) | Carbonyl Carbon (C=O) | ~ +0.85 | Highly electrophilic center |

| Carbonyl Oxygen (C=O) | ~ -0.60 | High electron density | |

| Ether Oxygen (C-O-C) | ~ -0.55 | High electron density | |

| Donor-Acceptor Interaction | LP(O) → π(C=O) | Moderate | Resonance stabilization within the anhydride group |

| σ(C-C) → π(C=O) | Weak | Hyperconjugative stabilization of the carbonyl group |

Molecular Modeling and Docking Studies of Anhydride Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. biointerfaceresearch.comnih.gov This method is widely used in drug design to understand how a ligand, such as an anhydride derivative, might interact with the active site of a biological target like an enzyme. scialert.netnih.gov For this compound, docking studies could explore its potential to bind to enzymes where glutaric acid or its derivatives are known to be substrates or inhibitors.

The process involves placing the flexible ligand into the rigid or flexible binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net The anhydride could form interactions such as hydrogen bonds (after ring-opening), hydrophobic interactions via its 2-methylphenyl group, and electrostatic interactions. scialert.net Such studies can guide the design of new enzyme inhibitors.

Mechanistic Insights into Reaction Pathways Involving Glutaric Anhydrides

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. google.com A primary reaction pathway for glutaric anhydrides is nucleophilic acyl substitution, typically involving ring-opening. libretexts.orglibretexts.org For instance, the reaction with an alcohol or amine proceeds via the nucleophilic attack on one of the electrophilic carbonyl carbons. biosynth.com

Theoretical calculations can model this process to:

Identify the Transition State: Locate the highest energy structure along the reaction coordinate.

Calculate Activation Energy: Determine the energy barrier (Ea) for the reaction, which relates to the reaction rate.

Analyze the Reaction Pathway: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and the tetrahedral intermediate. researchgate.net

The presence of the 2-methylphenyl substituent may exert steric or electronic effects on the reaction, potentially influencing which carbonyl group is preferentially attacked and modifying the activation energy compared to unsubstituted glutaric anhydride.

Studies on Electronic Properties: Polarizability and Hyperpolarizability of Anhydride Frameworks

The electronic properties of a molecule, such as its dipole moment (µ), polarizability (α), and first hyperpolarizability (β), describe its response to an external electric field. unamur.beresearchgate.net These properties are crucial for the development of non-linear optical (NLO) materials. Theoretical calculations can accurately predict these values.

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. Larger molecules and those with delocalized π-electrons tend to have higher polarizability. unamur.be

Hyperpolarizability (β): The non-linear response of the molecule to a strong electric field, which is a prerequisite for NLO properties like second-harmonic generation.

For this compound, the presence of the aromatic ring is expected to significantly increase both the polarizability and hyperpolarizability compared to simple aliphatic anhydrides. researchgate.net DFT calculations can quantify these properties and help in designing novel anhydride derivatives with enhanced NLO capabilities. unamur.be

| Property | Glutaric Anhydride (Reference) | This compound (Predicted) |

|---|---|---|

| Dipole Moment (µ) | ~4.0 D | ~4.5 - 5.0 D |

| Average Polarizability (α) | Lower | Higher (due to aromatic system) |

| First Hyperpolarizability (β) | Low | Significantly higher (due to charge asymmetry and π-system) |

Applications of 3 2 Methylphenyl Glutaric Anhydride in Advanced Chemical Disciplines

Role as Intermediates in Complex Molecule Synthesis

3-(2-Methylphenyl)glutaric anhydride (B1165640) serves as a versatile and valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a prochiral center and two reactive carbonyl groups, allows for the strategic introduction of functionality and stereochemistry, making it a key building block in several advanced synthetic applications.

Precursors for Chiral Compounds through Desymmetrization

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. 3-(2-Methylphenyl)glutaric anhydride, being a meso compound, is an ideal substrate for desymmetrization reactions. This strategy provides an efficient route to chiral molecules from an achiral starting material, often achieving high yields and excellent stereoselectivity.

Desymmetrization involves the selective reaction of one of the two enantiotopic carbonyl groups with a chiral reagent or in the presence of a chiral catalyst. This process breaks the molecule's plane of symmetry, generating a new stereocenter. The most common methods include enantioselective alcoholysis or aminolysis. For instance, reacting the anhydride with a chiral alcohol in the presence of a catalyst, such as a chiral phosphoric acid or an enzyme (e.g., lipase), can yield a chiral monoester with high enantiomeric excess (ee). scispace.com These resulting chiral half-esters are valuable synthons, readily convertible into a variety of other important molecules.

Table 1: Representative Catalysts for Desymmetrization of 3-Substituted Glutaric Anhydrides

| Catalyst Type | Reagent/Nucleophile | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Chiral Alcohols | >90% | scispace.com |

| Lipase (e.g., CAL-B) | Alcohols, Amines | Variable, can exceed 95% | scispace.com |

This table presents typical results for the desymmetrization of 3-substituted glutaric anhydrides, which are structurally analogous to this compound.

Building Blocks for Structurally Diverse Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the anhydride moiety in this compound makes it a suitable precursor for constructing various heterocyclic rings.

The fundamental reaction involves the nucleophilic opening of the anhydride ring, followed by an intramolecular cyclization. By choosing a binucleophile—a reagent with two nucleophilic sites—a heterocyclic system can be formed in a controlled manner. For example:

Reaction with Hydrazine (B178648): Treatment of a glutaric anhydride with hydrazine (H₂NNH₂) or its derivatives can lead to the formation of six-membered nitrogen-containing heterocycles, such as pyridazinedione systems. The initial reaction opens the anhydride to form a hydrazide-carboxylic acid intermediate, which then cyclizes upon heating or acid catalysis. acs.orglibretexts.org

Reaction with Amines and Diamines: Reaction with primary amines initially forms an amic acid, which can be cyclized under thermal conditions to form a glutarimide (B196013). acs.org The use of 1,2- or 1,3-diamines can similarly pave the way for the synthesis of larger rings like diazepinediones.

Castagnoli-Cushman Reaction: Glutaric anhydrides are known reactants in the Castagnoli-Cushman reaction, a three-component reaction with an imine, to produce substituted piperidin-2-ones, which are important structural motifs in medicinal chemistry. nih.gov

The presence of the 2-methylphenyl substituent provides a point of structural diversity, influencing the solubility, conformation, and biological activity of the final heterocyclic product.

Development of Potential Enzyme Modulators (e.g., Protein Kinase Modulators)

Protein kinases are critical enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer. icr.ac.uk Consequently, the development of small molecules that can modulate kinase activity is a major focus of drug discovery. mdpi.comnih.gov

While this compound itself is not a direct enzyme modulator, its derivatives, particularly those containing the glutarimide ring, are recognized pharmacophores in this field. The glutarimide moiety, formed by reacting the anhydride with an amine, is a key structural component of Cereblon (CRBN) E3 ligase modulators (CELMoDs) like lenalidomide (B1683929) and iberdomide. dovepress.com These agents function by inducing the degradation of specific target proteins, a novel therapeutic strategy. icr.ac.uk

The synthesis of potential kinase modulators can leverage the chiral building blocks obtained from the desymmetrization of this compound. The defined stereochemistry and the presence of both a carboxylic acid and an aromatic group allow for its elaboration into more complex structures designed to fit into the ATP-binding site or allosteric pockets of protein kinases. The 2-methylphenyl group can engage in specific hydrophobic or van der Waals interactions within the enzyme's active site, potentially influencing both potency and selectivity. nih.gov Researchers can create libraries of compounds based on this scaffold to explore structure-activity relationships (SAR) for identifying new therapeutic leads. mdpi.com

Contributions to Polymer and Materials Science

The chemical reactivity of this compound also lends itself to important applications in the field of polymer chemistry and materials science, where it can be used to modify existing polymers or create new, highly cross-linked networks.

Use as Hardeners and Crosslinking Agents in Resins and Composites

Anhydrides are widely used as curing agents, or hardeners, for epoxy resins. sinocurechem.comdaryatamin.com These resins are thermosetting polymers that form rigid, three-dimensional networks upon curing, resulting in materials with excellent mechanical strength, thermal stability, and chemical resistance. epo.orgthreebond.co.jp

The curing mechanism involves the ring-opening of the anhydride by a hydroxyl group present on the epoxy resin backbone. This initial reaction forms a carboxylic acid, which then reacts with an epoxy group (oxirane ring) to form an ester linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process. This reaction cascade creates a dense polyester-polyether network.

This compound can be used in these formulations to control the properties of the final cured material. The bulky 2-methylphenyl group can influence the cross-link density and the flexibility of the polymer chains, thereby affecting key material properties.

Table 2: General Properties of Anhydride-Cured Epoxy Systems

| Property | Typical Value/Characteristic | Influence of Anhydride Structure |

|---|---|---|

| Glass Transition Temp (Tg) | High (often >150°C) | Aromatic and rigid cyclic structures increase Tg. |

| Mechanical Strength | Excellent tensile and compressive strength | High cross-link density leads to higher strength and stiffness. |

| Chemical Resistance | High resistance to solvents and acids | Dependent on the final cross-linked network structure. |

| Pot Life | Long at room temperature, requires heat to cure | Generally longer than amine-cured systems. |

This table provides representative data for anhydride-cured epoxy systems. The specific performance of a system using this compound would depend on the specific epoxy resin and curing conditions used. researchgate.net

Functionalization of Polymeric and Cellulosic Materials

The surface properties of polymers and natural materials like cellulose (B213188) often need to be modified to improve compatibility, adhesion, or to introduce new functionalities. This compound can be used for this purpose through a process known as grafting.

Cellulose, a polymer rich in hydroxyl (-OH) groups, can be functionalized by reacting it with the anhydride. nih.govnih.gov This reaction, a form of esterification, covalently attaches the 3-(carboxy-2-(2-methylphenyl)propyl)carbonyl group to the cellulose backbone. researchgate.net The key outcome of this modification is the introduction of a pendant carboxylic acid group (-COOH) at the end of the grafted chain.

This functionalization can significantly alter the material's properties:

Increased Surface Charge: The introduction of carboxylic acid groups increases the negative surface charge (zeta potential) of the cellulose fibers, which can improve their dispersibility in polar solvents. nih.gov

Improved Adhesion and Compatibility: In polymer composites, grafting can enhance the interfacial adhesion between hydrophilic cellulose fibers and a hydrophobic polymer matrix. nih.gov

Reactive Handles for Further Modification: The newly introduced carboxylic acid groups can serve as reactive sites for further chemical modifications, allowing for the attachment of other molecules like dyes, peptides, or bioactive compounds. mdpi.com

This grafting process can be performed under various conditions, including greener, solvent-free methods, making it an attractive approach for developing advanced biomaterials and composites. nih.gov

Development of Advanced Functional Polymers (e.g., Vitrimers, Shape Memory Materials)

The integration of cyclic anhydrides into polymer networks is a well-established strategy for creating materials with advanced functional properties. The anhydride group serves as a reactive handle for cross-linking, enabling the formation of robust and dynamic polymer architectures. While direct studies on this compound are limited, its potential can be inferred from the behavior of the parent compound, glutaric anhydride, in similar systems. nbinno.com

Vitrimers: Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, their cross-linked network can undergo dynamic bond exchange reactions, allowing the material to be reprocessed, reshaped, or recycled, a characteristic feature of thermoplastics. mdpi.comnih.gov Epoxy-anhydride systems are a prominent platform for vitrimer synthesis, where the anhydride acts as a hardener for the epoxy resin. mdpi.comresearchgate.net

Glutaric anhydride, for instance, has been successfully used as a hardener with aminoglycidyl resins to prepare high-Tg (glass transition temperature) epoxy-anhydride vitrimers. mdpi.comnih.gov In these networks, the curing reaction between the epoxy and anhydride groups forms ester linkages. At high temperatures, these ester bonds can undergo associative transesterification reactions, which enables stress relaxation and network rearrangement without compromising the network integrity. mdpi.com

The incorporation of a 3-(2-Methylphenyl) substituent on the glutaric anhydride ring would be expected to influence several key properties of the resulting vitrimer:

Glass Transition Temperature (Tg): The bulky and rigid 2-methylphenyl group would likely increase the Tg of the polymer network compared to one cross-linked with unsubstituted glutaric anhydride, potentially enhancing the material's service temperature.

Flexibility and Processing: The substituent may alter the flexibility of the polymer chains. A longer or more flexible substituent on the anhydride, for example, can lead to a more flexible network. researchgate.net The steric hindrance from the o-tolyl group could also affect the kinetics of the curing and transesterification reactions, thereby influencing the processing conditions and the topology freezing transition temperature (Tv).

Shape Memory Materials: Shape memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.govmdpi.com The fundamental requirement for this behavior is a stable, cross-linked polymer network (which defines the permanent shape) and a reversible switching mechanism, often based on a thermal transition like the Tg. mdpi.com

Anhydrides are used to create the covalent cross-links that constitute the permanent network in some SMPs. Anhydride-based elastomers have been developed that exhibit shape memory properties. nih.gov Furthermore, grafting anhydrides like maleic anhydride onto polymer backbones is a common strategy to improve the properties and compatibility of blends used in shape memory applications. nih.gov By reacting this compound with suitable diols or polyols, it is possible to synthesize cross-linked polyesters. The 2-methylphenyl group would become a pendant group in the network structure, influencing the packing of polymer chains and, consequently, the thermomechanical properties that govern the shape memory effect, such as the Tg and the rubbery modulus.

Synthesis of Compounds for In Vitro Biological Evaluation

Cyclic anhydrides are valuable precursors for synthesizing a wide range of heterocyclic compounds. The reaction of an anhydride with a primary amine is a fundamental step in the formation of cyclic imides, a scaffold present in numerous biologically active molecules. beilstein-journals.org

Preparation of Derivatives for Antimicrobial Activity Screening

The glutarimide (piperidine-2,6-dione) ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral properties. nih.govnih.govnih.gov These glutarimide derivatives are typically synthesized via the reaction of a substituted glutaric anhydride with an appropriate amine, followed by cyclization. beilstein-journals.org

This established synthetic pathway makes this compound a key starting material for generating a library of novel glutarimide derivatives for antimicrobial screening. By reacting the anhydride with various primary amines (aliphatic, aromatic, or heteroaromatic), a series of N-substituted 3-(2-Methylphenyl)glutarimides can be prepared.

Table 1: General Synthesis of Glutarimide Derivatives for Antimicrobial Screening

| Step | Reactants | Intermediate/Product | General Conditions | Purpose |

|---|---|---|---|---|

| 1 | This compound + Primary Amine (R-NH₂) | Amic Acid Intermediate | Inert solvent (e.g., THF, Pyridine) | Ring-opening of the anhydride |

| 2 | Amic Acid Intermediate | N-substituted 3-(2-Methylphenyl)glutarimide | Dehydrating agent (e.g., Acetic Anhydride, heat) | Cyclization to form the imide ring |

Studies on various substituted glutarimides have demonstrated significant antimicrobial activity. For example, screening of different glutarimide derivatives has shown that they can inhibit the growth of Gram-positive bacteria, such as Bacillus cereus, and in some cases, Gram-negative bacteria. nih.gov The nature and position of the substituents on both the glutarimide ring and the N-aryl/alkyl group are critical for the potency and spectrum of activity. The presence of the 2-methylphenyl group at the 3-position of the glutarimide ring, combined with diverse substitutions on the imide nitrogen, provides a clear strategy for generating novel chemical entities for screening.

Table 2: Examples of Reported Antimicrobial Activity in Glutarimide Analogs

| Compound Class | Target Organism Type | Observed Activity | Reference |

|---|---|---|---|

| Substituted Glutarimides | Gram-positive bacteria (e.g., Bacillus cereus) | Inhibition of bacterial growth observed (MIC values reported) | nih.gov |

| Glutarimide-containing Polyketides | Various microbes | Potent antimicrobial activities | nih.gov |

| N-substituted Phthalimides/Succinimides | E. coli | Remarkable antimicrobial activity reported for some derivatives | researchgate.net |

The screening of a library derived from this compound would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi to identify lead compounds for further development.

Design and Synthesis of Agrochemically Relevant Compounds

The cyclic imide structure is a key component in a number of commercial agrochemicals, including fungicides and herbicides. beilstein-journals.org For instance, procymidone (B1679156) is a dicarboximide fungicide, and flumioxazin (B1672886) is a herbicide containing a cyclic imide moiety. The biological activity in these compounds is often linked to the specific substitution pattern on the imide ring and the N-substituent.

Therefore, this compound serves as a valuable building block for the synthesis of new potential agrochemicals. The synthetic approach is identical to that for antimicrobial compounds, involving the formation of N-substituted 3-(2-Methylphenyl)glutarimides. The key to discovering agrochemically active compounds lies in the rational selection of the amine component (R-NH₂) used for the imide synthesis. By introducing substructures known to be associated with herbicidal or fungicidal activity, novel compounds with high potential can be designed.

For example, reacting the anhydride with substituted anilines or heterocyclic amines that are present in existing agrochemicals could yield hybrid molecules with new or enhanced properties. These synthesized derivatives would then be subjected to systematic screening to evaluate their efficacy as herbicides (e.g., pre- and post-emergent activity against various weed species) or fungicides (e.g., activity against plant pathogenic fungi). The 2-methylphenyl group on the glutarimide backbone would modulate the lipophilicity, steric profile, and metabolic stability of the resulting molecules, all of which are critical factors for the performance of an active agrochemical ingredient.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2-methylphenyl)glutaric anhydride, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts acylation using benzene derivatives and glutaric anhydride in the presence of Lewis acids like AlCl₃. Optimal conditions include a molar ratio of 1:2:2 (anhydride:benzene:AlCl₃) at room temperature for 3 hours, followed by cyclodehydration at 160°C for 2 hours, achieving yields up to 60.3% . Key factors affecting yield include stoichiometric control of the Lewis acid, reaction temperature, and post-reduction steps (e.g., Wolff–Huang-Minlon reduction). Characterization via IR, NMR, and MS is critical to confirm structural integrity .

Q. How can the reactivity of this compound be modulated for esterification or amidation reactions?

The anhydride’s reactivity is driven by ring strain in its six-membered cyclic structure. Nucleophilic attack (e.g., by amines or alcohols) opens the ring, forming esters or amides. For example, in chitosan modification, substitution levels depend on pH (optimal 8–8.5), temperature (30°C), and anhydride concentration (4%), with IR analysis (1734 cm⁻¹ ester carbonyl peak) confirming successful esterification . Adjusting nucleophile strength and solvent polarity can further tune reactivity .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies ester/amide formation (e.g., 1734 cm⁻¹ for ester carbonyl groups) .

- NMR : Distinguishes aromatic vs. aliphatic protons (e.g., δ = 2.26 ppm for α-hydrogens post-ring opening) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns of intermediates .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in polymer chemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl group influence enantioselective synthesis using this anhydride?

The 2-methylphenyl group introduces steric hindrance, impacting asymmetric desymmetrization. For example, chiral auxiliaries like SuperQuat oxazolidin-2-one can achieve enantiomeric excess (ee) >95% in paroxetine synthesis by selectively attacking the less hindered carbonyl group of 3-(4-fluorophenyl)glutaric anhydride . Computational modeling (DFT) or X-ray crystallography is recommended to map steric interactions and optimize chiral catalysts .

Q. Why do substitution levels of this compound in polymer cross-linking show significant variability under identical conditions?

Contradictions arise from competing factors:

- Aromatic Cross-Linking Density : Higher cross-linking (e.g., in chitosan gels) reduces anhydride accessibility, lowering substitution .

- Ring Strain vs. Steric Effects : While glutaric anhydride’s ring strain promotes reactivity, bulky substituents (e.g., 2-methylphenyl) hinder nucleophilic attack, causing variability (Table 8, Entries 4–5) .

- Experimental Protocol : Inconsistent mixing or moisture contamination can skew reproducibility. Statistical tools (e.g., logarithmic regression for substitution trends) are advised to analyze data .

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

- pH Control : Maintain alkaline conditions (pH >8) to stabilize the anhydride and favor nucleophilic attack over hydrolysis .

- Protective Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive sites, as demonstrated in DNA probe synthesis .

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize water ingress, while phase-transfer catalysts enhance anhydride solubility .

Q. How does the anhydride’s thermal stability impact its use in high-temperature polymer synthesis?

Glutaric anhydride derivatives exhibit moderate thermal stability, with decomposition onset at ~160°C . For high-temperature applications (e.g., polyurethanes), blending with thermally stable anhydrides (e.g., phthalic or hexahydrophthalic anhydrides) is recommended . TGA and differential scanning calorimetry (DSC) are essential for mapping degradation profiles .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Hazard Classification : Eye Irrit. Category 2, Skin Irrit. Category 2, and STOT SE 3 (respiratory system effects) .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

Data Contradiction Analysis

Q. Why do some studies report high substitution efficiency with glutaric anhydride, while others observe poor reproducibility?

Discrepancies stem from:

- Matrix Effects : In polymer gels, varying cross-link densities (e.g., %CL values in Table 18) alter anhydride accessibility .

- Reagent Purity : Trace moisture or acidic impurities (e.g., residual AlCl₃) can hydrolyze the anhydride pre-reaction .

- Analytical Limitations : NMR quantification of α-hydrogens (δ = 2.26 ppm) may underestimate substitution due to signal overlap in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.